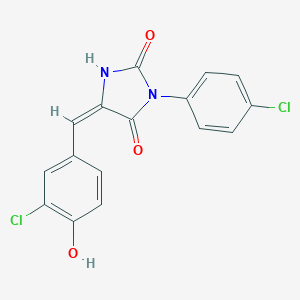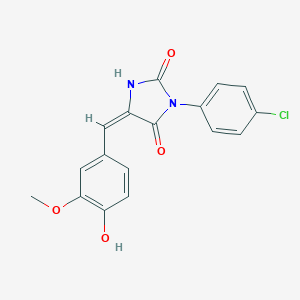![molecular formula C10H12ClNO2S B305778 N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as CPHEN, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood. However, it has been shown to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). These actions may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is its well-established synthesis method. This allows for reliable production of the compound for use in experiments. However, one limitation is that the mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in this context. Another area of interest is its potential use in cancer treatment. Future studies could investigate the mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in cancer cells and its potential as a therapeutic agent. Additionally, studies could investigate the potential use of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in the treatment of other diseases, such as Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide involves the reaction of 3-chloroaniline with 2-mercaptoethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. This synthesis method has been well-established and has been used in numerous studies to produce N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Nombre del producto |
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C10H12ClNO2S |
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-2-1-3-9(6-8)12-10(14)7-15-5-4-13/h1-3,6,13H,4-5,7H2,(H,12,14) |
Clave InChI |
UVCAKPBQFXMWQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)


![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)